molecular formula C23H27NO2 B15023906 1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one

1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one

Cat. No.: B15023906
M. Wt: 349.5 g/mol
InChI Key: LTDFFQHXPLAFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one is a complex organic compound that features an indole core structure substituted with a 2,5-dimethylphenoxyethyl group and a 2,2-dimethylpropan-1-one moiety

Preparation Methods

The synthesis of 1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Substitution with 2,5-Dimethylphenoxyethyl Group: The indole derivative is then alkylated with 2-(2,5-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the 2,2-Dimethylpropan-1-one Moiety: The final step involves the acylation of the indole derivative with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles such as amines or thiols replace the phenoxy group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ester bond and formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.

    Material Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. The phenoxyethyl group can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one can be compared with similar compounds such as:

    1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one: This compound has a similar structure but with a different substitution pattern on the phenoxy group, which can affect its chemical reactivity and biological activity.

    1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one: The substitution at different positions on the phenoxy group can lead to variations in the compound’s physical properties and interactions with molecular targets.

    1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-2-one: This compound differs in the position of the carbonyl group, which can influence its chemical stability and reactivity.

Properties

Molecular Formula

C23H27NO2

Molecular Weight

349.5 g/mol

IUPAC Name

1-[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C23H27NO2/c1-16-10-11-17(2)21(14-16)26-13-12-24-15-19(22(25)23(3,4)5)18-8-6-7-9-20(18)24/h6-11,14-15H,12-13H2,1-5H3

InChI Key

LTDFFQHXPLAFNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.